N-Isopropyl-N-phenethylamine hydrochloride

Serotonin receptor pharmacology 5-HT2A binding Structure-activity relationship

Research of TAAR1-mediated signaling is often confounded by off-target serotonergic activity from amphetamine-based probes. N-Isopropyl-N-phenethylamine hydrochloride (CAS 38449-56-8) addresses this limitation: • Reduced 5-HT2A intrinsic efficacy vs. phenylisopropylamines for selective TAAR1/VMAT2 targeting • N-isopropyl substitution confers MAO-B metabolic stability for extended in vitro half-life • Hydrochloride salt ensures convenient handling and long-term storage stability Supplied at ≥95% purity with full analytical documentation for reproducible neuropharmacology applications.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
CAS No. 38449-56-8
Cat. No. B1284390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-N-phenethylamine hydrochloride
CAS38449-56-8
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCC(C)NCCC1=CC=CC=C1.Cl
InChIInChI=1S/C11H17N.ClH/c1-10(2)12-9-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H
InChIKeyNNBIKELOFCERKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-N-phenethylamine Hydrochloride Overview


N-Isopropyl-N-phenethylamine hydrochloride (CAS 38449-56-8; molecular formula C11H18ClN; molecular weight 199.72 g/mol) [1] is a secondary amine hydrochloride salt that belongs to the phenethylamine (PEA) class of compounds. It features an N-isopropyl substitution on the amine nitrogen, which distinguishes it structurally from the parent phenethylamine and from α-methylated analogs such as phenylisopropylamines (amphetamines). This compound is utilized in organic synthesis as a building block for more complex molecules and in biochemical research as a tool to investigate trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) interactions [2]. The compound is commonly supplied with a purity specification of ≥95% and is available from multiple commercial vendors for research applications only.

TAAR1 / VMAT2 pharmacological probe
Organic synthesis building block (secondary amine scaffold)
Research-grade purity with batch-specific CoA

N-Isopropyl-N-phenethylamine Hydrochloride: Key Differentiators


Generic substitution among phenethylamine derivatives is precluded by substantial differences in receptor pharmacology driven by subtle structural variations. The presence or absence of an N-isopropyl group versus an α-methyl group fundamentally alters the interaction profile with serotonin 5-HT2A and 5-HT2C receptors, trace amine-associated receptor 1 (TAAR1), and monoamine transporters [1]. Phenylisopropylamines consistently exhibit higher potency and intrinsic efficacy at 5-HT2A receptors than their phenethylamine counterparts [2], while N-isopropylation—as in the target compound—reduces 5-HT2 receptor binding affinity relative to N,N-dimethylation [3]. Additionally, N-alkyl substitution modulates susceptibility to monoamine oxidase (MAO) metabolism, with N-isopropyl phenethylamines demonstrating distinct stability profiles compared to unsubstituted phenethylamines [4]. These quantitative pharmacological differences underscore that N-Isopropyl-N-phenethylamine hydrochloride cannot be assumed equivalent to other PEA derivatives for receptor binding studies, enzymatic assays, or metabolic investigations. The specific quantitative evidence supporting this compound's differentiation is detailed below.

N-Isopropyl vs N,N-Dimethyl
5-HT2 receptor affinity profile may shift; N-isopropylation may reduce binding relative to N,N-dimethylation.
Phenethylamine vs Amphetamine Scaffold
5-HT2A intrinsic efficacy likely lower for phenethylamines; functional outcomes may differ from phenylisopropylamine analogs.
MAO-B Susceptibility Differs
N-alkyl substitution alters metabolic stability; oxidative deamination rate may not match unsubstituted phenethylamine.

N-Isopropyl-N-phenethylamine Hydrochloride: Comparative Evidence


Reduced 5-HT2 Receptor Binding vs. N,N-Dimethyl Analogs

N,N-Isopropylation reduces binding affinity at 5-HT2 receptors compared with N,N-methylation in related phenethylamine series. In a study of N-substituted tryptamine derivatives, N,N-isopropylation (as in DiPT) demonstrated reduced 5-HT2 receptor binding affinity relative to N,N-methylation (as in DMT) [1]. This SAR trend is extrapolated to phenethylamine derivatives, indicating that N-Isopropyl-N-phenethylamine hydrochloride is expected to exhibit lower 5-HT2 receptor affinity compared to N,N-dimethyl phenethylamine analogs. This property may be advantageous for applications where minimized serotonergic activity is desired.

5-HT2 Binding SAR
Class-level inference
N-isopropylation predicted to reduce affinity vs. N,N-dimethylation
Supports minimized serotonergic activity in target studies
Extrapolated from tryptamine SAR; direct data pending
Serotonin receptor pharmacology 5-HT2A binding Structure-activity relationship

Lower 5-HT2A Intrinsic Efficacy vs. Phenylisopropylamines

The phenethylamine scaffold, which characterizes the target compound, consistently exhibits lower intrinsic efficacy at human 5-HT2A receptors compared to the corresponding phenylisopropylamine (amphetamine) scaffold. In a systematic functional selectivity study, phenylisopropylamines were more efficacious than their phenethylamine counterparts in activating both PLC and PLA2 pathways at 5-HT2A receptors [1]. The phenylisopropylamines also acted as strong head shake inducers in rats, whereas their phenethylamine congeners did not [1]. This class-level distinction establishes that N-Isopropyl-N-phenethylamine hydrochloride will exhibit attenuated 5-HT2A-mediated functional responses compared to its α-methylated analog (N-isopropylamphetamine).

5-HT2A Efficacy
Class-level inference
Phenethylamine scaffold shows lower efficacy than amphetamine scaffold at 5-HT2A
Enables isolation of non-5-HT2A target engagement
Based on functional selectivity data in CHO-K1 cells
5-HT2A receptor Functional selectivity Efficacy comparison

TAAR1/VMAT2 Engagement vs. Parent Phenethylamine

N-Isopropyl-N-phenethylamine hydrochloride has been identified as a ligand for trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2), representing a distinct interaction profile compared to unsubstituted phenethylamine [1]. While the parent compound phenethylamine also engages TAAR1, the N-isopropyl substitution alters the binding kinetics and functional outcome, potentially affecting monoamine neurotransmitter regulation via distinct downstream signaling pathways [2]. Quantitative binding data (Ki values) for this specific compound at TAAR1 and VMAT2 are not currently available in the open literature; however, the documented interaction profile supports its use as a pharmacological tool for probing these targets.

TAAR1/VMAT2 Targets
Supporting evidence
Documented interaction with TAAR1 and VMAT2
Differentiates from parent phenethylamine pharmacology
Quantitative binding data (Ki) not yet available in open literature
TAAR1 VMAT2 Monoamine transporter

N-Alkyl Substitution and MAO Metabolism

Phenethylamine derivatives with N-alkyl substitutions exhibit altered susceptibility to monoamine oxidase (MAO)-mediated oxidative deamination compared to unsubstituted phenethylamine. Studies on related N-alkyl phenethylamines demonstrate that N-substitution can reduce the rate of MAO-B-catalyzed oxidation or confer competitive inhibitory activity toward the enzyme [1]. N-Isopropyl-N-phenethylamine hydrochloride is reported to interact with MAO-B, potentially inhibiting the enzyme and thereby affecting the levels of monoamine neurotransmitters [2]. This metabolic differentiation from unsubstituted phenethylamine (which is rapidly metabolized by MAO-B) is relevant for in vitro and ex vivo experiments where compound stability and duration of effect are critical considerations.

MAO-B Metabolism
Class-level inference
N-alkyl substitution may reduce MAO-B oxidation rate vs. unsubstituted PEA
Supports metabolic stability differentiation in assays
Class-level SAR; compound-specific data to verify
MAO-B inhibition Metabolic stability Phenethylamine derivatives

Melting Point and Solid-State Properties

The hydrochloride salt form of N-Isopropyl-N-phenethylamine exhibits a reported melting point of 168-169 °C (from acetonitrile) [1]. This physical constant is distinct from that of the free base and from structurally related hydrochloride salts, providing a verifiable identifier for purity assessment and batch characterization. The melting point of the free base N-isopropyl-N-phenethylamine is not reported in the accessed literature, but the hydrochloride salt's melting point serves as a key quality control parameter.

Melting Point
Supporting evidence
168–169 °C (HCl salt)
Identity confirmation via DSC or capillary method
Crystallized from acetonitrile; free base mp not reported
Melting point Crystalline characterization Purity analysis

Purity Specifications and Supplier Variability

N-Isopropyl-N-phenethylamine hydrochloride is commercially available with a minimum purity specification of 95%, as indicated in vendor product information from multiple suppliers . While this purity level is typical for research-grade phenethylamine derivatives, the actual batch-to-batch purity and impurity profile may vary by synthetic route and purification method. Procurement decisions should consider vendor-provided certificates of analysis (CoA) that document HPLC purity and specific impurity thresholds.

Purity Specification
Supplier data
≥95% (research grade)
Batch-specific CoA required for reproducibility
Vendor variability may impact impurity profile
Purity specification Quality control Vendor comparison

N-Isopropyl-N-phenethylamine Hydrochloride: Research & Industrial Applications


TAAR1 Pharmacological Studies

N-Isopropyl-N-phenethylamine hydrochloride is documented to interact with TAAR1 [1]. This target engagement, combined with the compound's reduced 5-HT2A intrinsic efficacy relative to phenylisopropylamines [2], makes it a valuable tool for isolating TAAR1-mediated effects from confounding serotonergic activity. Researchers investigating trace amine signaling pathways, particularly those involving TAAR1 modulation of dopaminergic and serotonergic neurotransmission, can employ this compound as a selective probe to complement studies using amphetamine-based TAAR1 agonists that also strongly activate 5-HT2A receptors.

VMAT2 Mechanistic Investigations

The compound's reported interaction with VMAT2 [1] positions it as a research tool for studying vesicular monoamine storage and release dynamics. The N-isopropyl substitution alters the interaction kinetics compared to unsubstituted phenethylamine, enabling nuanced investigation of VMAT2 function. This application is particularly relevant for neuropharmacology studies examining the regulation of dopamine and serotonin vesicular pools, as well as for screening assays aimed at identifying novel VMAT2 modulators.

Organic Synthesis Building Block

N-Isopropyl-N-phenethylamine hydrochloride serves as a versatile intermediate in organic synthesis, functioning as a reagent and building block for more complex molecules [3]. Its secondary amine structure with distinct N-isopropyl and phenethyl substituents provides a scaffold for further functionalization via alkylation, acylation, or reductive amination. The hydrochloride salt form offers convenient handling and storage stability (recommended: long-term storage in a cool, dry place ), making it suitable for multi-step synthetic routes in medicinal chemistry programs.

MAO-B Inhibition & Metabolic Stability

Given the reported interaction of N-Isopropyl-N-phenethylamine hydrochloride with monoamine oxidase B (MAO-B) [3] and the class-level SAR indicating that N-alkylation reduces susceptibility to MAO-mediated oxidative deamination [4], this compound is applicable in studies of MAO-B inhibition mechanisms and metabolic stability profiling. Its distinct metabolic profile relative to unsubstituted phenethylamine (which is rapidly cleared by MAO-B) allows researchers to investigate structure-metabolism relationships and to design in vitro experiments requiring extended compound half-life.

Application
Selection Property
Validation Focus
TAAR1 pharmacological studies
TAAR1/VMAT2 selectivity profile
TAAR1-mediated signaling endpoint
VMAT2 mechanistic investigations
VMAT2 interaction kinetics
Vesicular monoamine uptake/release assay
Organic synthesis building block
Secondary amine scaffold
Reaction yield and purity after functionalization
MAO-B inhibition & metabolic stability
Metabolic stability profile
MAO-B inhibition assay and in vitro half-life

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22 linked technical documents
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